molecular formula C23H24N2O3 B15126771 Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B15126771
M. Wt: 376.4 g/mol
InChI Key: MDGISEDFHJJVBF-UHFFFAOYSA-N
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Description

Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a pyrido[3,4-b]indole core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Pictet-Spengler reaction, which is used to form the indole core. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions to form the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its complex structure, which allows for a diverse range of chemical modifications and biological activities. Its specific arrangement of functional groups and stereochemistry provides distinct properties that can be leveraged in various scientific and industrial applications .

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-acetyl-1-(2-phenylethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C23H24N2O3/c1-15(26)25-20(13-12-16-8-4-3-5-9-16)22-18(14-21(25)23(27)28-2)17-10-6-7-11-19(17)24-22/h3-11,20-21,24H,12-14H2,1-2H3

InChI Key

MDGISEDFHJJVBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC2=C(C1CCC3=CC=CC=C3)NC4=CC=CC=C24)C(=O)OC

Origin of Product

United States

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